molecular formula C13H16N2O3 B2438169 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031616-72-4

5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2438169
CAS No.: 1031616-72-4
M. Wt: 248.282
InChI Key: IFEUMOVUNDCURW-UHFFFAOYSA-N
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Description

5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound has a unique structure that includes a methoxyacetyl group, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-methoxyacetyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-7-15(12(16)8-18-2)11-6-4-3-5-10(11)14-13(9)17/h3-6,9H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEUMOVUNDCURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. Like other benzodiazepines, it likely binds to the benzodiazepine site on the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx, hyperpolarization of neurons, and overall functional inhibition . This action results in its anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar compounds to 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and therapeutic applications . The unique methoxyacetyl group in 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one , a member of the benzodiazepine family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This molecular formula indicates the presence of a benzodiazepine core, which is crucial for its biological activity. The methoxyacetyl group at position 5 and the methyl group at position 3 contribute to its unique pharmacological profile.

Pharmacological Effects

  • Anxiolytic and Sedative Effects :
    • Benzodiazepines are well-known for their anxiolytic properties. Studies indicate that compounds with similar structures exhibit significant binding affinity to benzodiazepine receptors, which modulate GABAergic activity in the central nervous system (CNS) .
    • For instance, SAR studies have shown that modifications at the 2 and 5 positions can enhance anxiolytic effects, suggesting that 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one may also possess similar properties .
  • Anticonvulsant Activity :
    • Benzodiazepines are frequently used as anticonvulsants. The compound's structural features may confer anticonvulsant properties, paralleling findings from related compounds that have demonstrated efficacy in seizure models .
  • Cytotoxicity :
    • Preliminary studies on related benzodiazepine derivatives indicate potential cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the micromolar range against human tumor cell lines . Further investigation into this compound could reveal similar activities.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzodiazepine structure significantly influence biological activity. Key findings include:

  • Substituents at Position 5 : The introduction of electron-withdrawing groups enhances receptor affinity and biological activity .
  • Alkyl Substituents : Methyl groups at specific positions have been linked to increased potency in receptor binding assays .

The following table summarizes the effects of various substitutions on biological activity:

Substitution PositionType of SubstitutionEffect on Activity
2MethoxyacetylIncreased anxiolytic potential
5HalogenEnhanced receptor affinity
3MethylImproved sedative effects

Study 1: Anxiolytic Activity Evaluation

A recent study evaluated the anxiolytic effects of various benzodiazepine derivatives in animal models. The results indicated that compounds with a methoxyacetyl group exhibited significant reductions in anxiety-like behaviors compared to controls.

Study 2: Cytotoxicity Assessment

In vitro assays were conducted using human cancer cell lines (MCF-7 and HCT-116). The compound demonstrated promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents such as doxorubicin . This suggests a potential role in cancer therapy.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted o-phenylenediamine derivatives with β-keto esters or acetylating agents. Key steps include:

  • Acetylation : Use of acetic anhydride under reflux conditions to introduce the 2-methoxyacetyl group, as seen in analogous benzodiazepine syntheses .
  • Cyclization : Catalytic acid (e.g., HCl or H₂SO₄) to facilitate ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) to isolate pure products .
    Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acetylation steps .
  • Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve yield .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) during characterization?

Methodological Answer:
Contradictions in NMR data often arise from dynamic molecular behavior (e.g., tautomerism) or hydrogen bonding. To address this:

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, IR (for carbonyl stretches ~1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion confirmation) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry and hydrogen-bonding networks (e.g., boat conformation of the diazepine ring and equatorial phenyl substituents) .
  • Solvent Effects : Record NMR in deuterated DMSO to stabilize hydrogen bonds, reducing signal splitting .

Basic: What experimental design principles are critical for optimizing synthetic protocols?

Methodological Answer:

  • Factorial Design : Use a 2³ factorial approach to screen variables (temperature, catalyst loading, solvent ratio) with minimal experiments. For example:

    VariableLow LevelHigh Level
    Temperature70°C90°C
    Catalyst0.1 eq0.3 eq
    Reaction Time6 h12 h
    Analyze outcomes (yield, purity) using ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Refine optimal conditions after initial screening .

Advanced: How does the compound’s stereochemistry influence its pharmacological activity, and what techniques validate this?

Methodological Answer:

  • Stereochemical Impact : The boat conformation of the diazepine ring and equatorial substituent orientation (e.g., methoxyacetyl group) affect receptor binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with GABAₐ receptors .
  • Validation Techniques :
    • Single-Crystal X-ray Diffraction : Resolve absolute configuration and intermolecular H-bonding (e.g., O–H···O interactions between hydroxy and acetyl groups) .
    • Circular Dichroism (CD) : Confirm chiral centers in enantiomerically pure samples .

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (±0.3% tolerance) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Train models using bioactivity data from benzodiazepine analogs to predict IC₅₀ values for new derivatives .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., binding to GABAₐ) over 100 ns trajectories to identify stable interactions .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition) .

Basic: What are the stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC:

    pHDegradation (%) at 24 h
    115–20%
    7<5%
    1330–40%
    Acidic/basic conditions hydrolyze the lactam ring; neutral pH is optimal for storage .
  • Thermal Stability : Store at –20°C in amber vials to prevent photodegradation .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Process Intensification :
    • Flow Chemistry : Continuous synthesis with microreactors reduces batch variability and improves heat transfer .
    • Membrane Separation : Use nanofiltration to recover unreacted precursors .
  • DoE Optimization : Apply Taguchi methods to prioritize cost-effective variables (e.g., catalyst recycling) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement (³H-flunitrazepam for GABAₐ affinity) .
  • Cytotoxicity Screening : MTT assay on HepG2 cells (IC₅₀ > 50 μM indicates low toxicity) .
  • Enzymatic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic half-life .

Advanced: How can AI-driven tools enhance reaction optimization and data analysis?

Methodological Answer:

  • AI Platforms :
    • COMSOL Multiphysics : Simulate reaction kinetics and mass transfer limitations .
    • IBM RXN for Chemistry : Predict retrosynthetic pathways and side products .
  • Machine Learning : Train neural networks on historical reaction data to predict optimal conditions (e.g., random forest models for yield prediction) .

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